molecular formula C16H21N3O3S B2920728 3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide CAS No. 2320668-51-5

3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2920728
CAS No.: 2320668-51-5
M. Wt: 335.42
InChI Key: AIVOAFNNDYZTKR-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper catalysts, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-4-carboxamide: A simpler analog with a pyrazole ring and carboxamide group.

    Thiophene-2-carboxamide: Contains a thiophene ring and carboxamide group.

    Oxane derivatives: Compounds with an oxane ring structure.

Uniqueness

3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide is unique due to its combination of pyrazole, thiophene, and oxane rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not observed in simpler analogs.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-19-9-13(15(18-19)21-2)14(20)17-11-16(4-6-22-7-5-16)12-3-8-23-10-12/h3,8-10H,4-7,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVOAFNNDYZTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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